2-amino-1-{4-ethoxy-2-nitrophenyl}-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-1-{4-ethoxy-2-nitrophenyl}-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, hexahydroquinoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore these activities further.
Medicine
In medicine, these compounds are being investigated for their potential use in drug development, particularly for their anti-inflammatory and analgesic properties.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of hexahydroquinoline derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-ethoxyphenyl)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of the ethoxy and nitro groups in the compound provides unique reactivity and potential biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C31H28N4O4 |
---|---|
Molecular Weight |
520.6g/mol |
IUPAC Name |
2-amino-1-(4-ethoxy-2-nitrophenyl)-4-(4-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C31H28N4O4/c1-3-39-23-13-14-25(26(17-23)35(37)38)34-27-15-22(20-7-5-4-6-8-20)16-28(36)30(27)29(24(18-32)31(34)33)21-11-9-19(2)10-12-21/h4-14,17,22,29H,3,15-16,33H2,1-2H3 |
InChI Key |
MVELHYCXIJRZAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)C)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)C)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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